molecular formula C9H10ClNO2 B1583172 2-chloro-N-(2-methoxyphenyl)acetamide CAS No. 55860-22-5

2-chloro-N-(2-methoxyphenyl)acetamide

Cat. No. B1583172
CAS RN: 55860-22-5
M. Wt: 199.63 g/mol
InChI Key: IBXYYSDKRPMGKD-UHFFFAOYSA-N
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Patent
US04544657

Procedure details

To a stirred solution of 28.1 g of 2-chloro-N-(2-methoxyphenyl)acetamide (C.A. 50, 8730i) in 200 ml toluene was added 58.3 g of dibenzylamine and refluxed for 48 hours. After separation of dibenzylamine hydrochloride, the solvent was removed from the reaction mixture. Crystallization of the residue from isopropylether gave 41.9 g colorless crystals of 2-[bis(phenylmethyl)amino]-N-(2-methoxyphenyl)acetamide, mp 92°-94°.
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
58.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH3:13])=[O:4].[CH2:14]([NH:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1(C)C=CC=CC=1>[C:15]1([CH2:14][N:21]([CH2:22][C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:2][C:3]([NH:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[O:12][CH3:13])=[O:4])[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
28.1 g
Type
reactant
Smiles
ClCC(=O)NC1=C(C=CC=C1)OC
Name
Quantity
58.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
After separation of dibenzylamine hydrochloride
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the reaction mixture
CUSTOM
Type
CUSTOM
Details
Crystallization of the residue from isopropylether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CN(CC(=O)NC1=C(C=CC=C1)OC)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 41.9 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.